![molecular formula C13H17N3OS B5661629 3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5661629.png)
3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, the synthesis can involve the condensation of hydrazides with various aldehydes to form arylidene hydrazides, followed by cyclization reactions to form the triazole core. Specific synthesis methods and conditions can significantly affect the yield and purity of the final product (Bekircan et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including 3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole, is typically confirmed using X-ray crystallography and density functional theory (DFT) calculations. These methods provide insights into the compound's geometric parameters, bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and interactions (Ding et al., 2009).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, to form new compounds with different functional groups. These reactions expand the chemical diversity of the triazole class and enable the synthesis of derivatives with tailored properties for specific applications (Kaldrikyan et al., 2016).
properties
IUPAC Name |
3-[(4-ethoxyphenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-12-14-13(16-15-12)18-9-10-5-7-11(8-6-10)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZHKINMLXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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